7-Bromo-6-chloro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
7-Bromo-6-chloro-1H-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications . It has been identified as a selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound interacts with its targets, primarily PI3Kδ, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3Kδ, which is a key signaling molecule in various cellular processes .
Biochemical Pathways
The inhibition of PI3Kδ by this compound affects several biochemical pathways. Primarily, it disrupts the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, protein synthesis, and cell survival . By inhibiting this pathway, the compound can exert antiproliferative effects and induce apoptosis in cancer cells .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility, permeability, and stability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it has been found to have potential therapeutic applications in the treatment of diseases such as hypertension, depression, inflammation, and bacterial infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and light conditions can impact the compound’s stability .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some indazole derivatives have been found to have anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These effects suggest that 7-Bromo-6-chloro-1H-indazole could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-chloro-1H-indazole typically involves the halogenation of indazole derivatives. One common method includes the bromination and chlorination of 1H-indazole using reagents such as bromine and chlorine under controlled conditions . The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and efficiency. The process includes rigorous purification steps to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-chloro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
7-Bromo-6-chloro-1H-indazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 7-Bromo-4-chloro-1H-indazole
- 6-Bromo-1H-indazole
- 5-Chloro-1H-indazole
Comparison: Compared to similar compounds, 7-Bromo-6-chloro-1H-indazole is unique due to the specific positioning of the bromine and chlorine atoms on the indazole ring. This unique arrangement can result in different biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-bromo-6-chloro-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFVPAPRHAPOLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.